Esmolol-d7-Hydrochlorid
Übersicht
Beschreibung
- Esmololhydrochlorid selbst ist chemisch als 4-(3-Isopropylamino-2-hydroxypropoxy)benzenacetat bekannt, mit der Summenformel C₁₆H₂₅NO₄ und einem Molekulargewicht von 295.374 g/mol .
- Es wirkt als ein Beta-adrenerger Rezeptorblocker .
Esmolol-d7 (Hydrochlorid): ist eine stabil isotope-markierte Verbindung, die aus Esmololhydrochlorid gewonnen wird.
Herstellungsmethoden
- Die synthetische Route für Esmolol-d7 (Hydrochlorid) beinhaltet die Deuteriumsubstitution während der Synthese von Esmololhydrochlorid.
- Industrielle Produktionsmethoden folgen typischerweise etablierten Protokollen für Esmololhydrochlorid, wobei die Deuterium-Inkorporation an bestimmten Positionen erfolgt.
Chemische Reaktionsanalyse
- Esmolol-d7 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der spezifischen Transformation ab.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, können deuteriummarkierte Derivate von Esmololhydrochlorid sein.
Wissenschaftliche Forschungsanwendungen
- Esmolol-d7 (Hydrochlorid) findet Anwendungen sowohl in der Forschung als auch in klinischen Umgebungen:
Kardiologie: Esmololhydrochlorid wird als Betablocker zur Behandlung von Arrhythmien und Hypertonie eingesetzt.
Pharmakokinetische Studien: Die Deuteriummarkierung unterstützt pharmakokinetische Studien, indem sie eine präzise Quantifizierung ermöglicht.
Stoffwechselstudien: Forscher verwenden Esmolol-d7, um Stoffwechselwege von Medikamenten zu untersuchen.
Biochemische Analyse
Biochemical Properties
Esmolol-d7 Hydrochloride functions as a beta-1 adrenergic receptor antagonist. It binds to beta-1 adrenergic receptors with high affinity, inhibiting the action of endogenous catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and myocardial contractility. Esmolol-d7 Hydrochloride also inhibits L-type calcium currents and fast sodium currents in cardiac myocytes, contributing to its antiarrhythmic properties .
Cellular Effects
Esmolol-d7 Hydrochloride exerts significant effects on cardiac myocytes by reducing the force and rate of heart contractions. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are crucial for the sympathetic nervous system’s regulation of cardiac function. This blockade results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced protein kinase A (PKA) activity and subsequent phosphorylation of target proteins. These changes impact gene expression and cellular metabolism, ultimately reducing myocardial oxygen demand and improving cardiac efficiency .
Molecular Mechanism
At the molecular level, Esmolol-d7 Hydrochloride binds to beta-1 adrenergic receptors on the surface of cardiac myocytes. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling cascade. The inhibition of adenylate cyclase reduces cAMP production, leading to decreased PKA activity. This results in reduced phosphorylation of calcium channels and other proteins involved in cardiac contraction, thereby decreasing heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, Esmolol-d7 Hydrochloride demonstrates rapid onset and short duration of action. Its effects are quickly reversible due to its rapid metabolism by esterases in red blood cells. Studies have shown that Esmolol-d7 Hydrochloride remains stable under standard storage conditions and retains its efficacy over extended periods. Long-term studies indicate that it does not cause significant degradation or adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Esmolol-d7 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and myocardial contractility without causing significant adverse effects. At higher doses, it can lead to hypotension and bradycardia. Studies have also shown that Esmolol-d7 Hydrochloride can modulate the gut microbiome and reduce inflammation in septic conditions, highlighting its potential therapeutic benefits beyond cardiac applications .
Metabolic Pathways
Esmolol-d7 Hydrochloride is rapidly metabolized by hydrolysis of its ester linkage, primarily by esterases in red blood cells. This metabolism produces an acid metabolite and methanol. The acid metabolite is further metabolized and excreted in the urine. The rapid metabolism of Esmolol-d7 Hydrochloride contributes to its short duration of action and minimizes the risk of accumulation and toxicity .
Transport and Distribution
Esmolol-d7 Hydrochloride is transported and distributed within the body primarily through the bloodstream. It binds to plasma proteins, which facilitates its distribution to target tissues, including the heart. The compound’s rapid metabolism ensures that it does not accumulate in tissues, reducing the risk of long-term adverse effects .
Subcellular Localization
Esmolol-d7 Hydrochloride is localized primarily to the plasma membrane of cardiac myocytes, where it interacts with beta-1 adrenergic receptors. This localization is crucial for its function as a beta-blocker. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding affinity to the receptors .
Vorbereitungsmethoden
- The synthetic route for Esmolol-d7 (hydrochloride) involves deuterium substitution during the synthesis of Esmolol hydrochloride.
- Industrial production methods typically follow established protocols for Esmolol hydrochloride, with deuterium incorporation at specific positions.
Analyse Chemischer Reaktionen
- Esmolol-d7 (hydrochloride) can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed from these reactions may include deuterium-labeled derivatives of Esmolol hydrochloride.
Wirkmechanismus
- Esmololhydrochlorid blockiert selektiv Beta-adrenerge Rezeptoren.
- Es reduziert die Herzfrequenz und Kontraktilität, indem es die Wirkungen von Adrenalin und Noradrenalin hemmt.
- Die molekularen Ziele sind die Beta₁-adrenergen Rezeptoren im Herzgewebe.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Esmolol-d7 liegt in seiner Deuteriummarkierung, die pharmakokinetische Studien erleichtert.
- Zu ähnlichen Verbindungen gehören andere Betablocker wie Propranolol und Metoprolol.
Biologische Aktivität
Esmolol-d7 hydrochloride is a deuterated form of esmolol, a short-acting beta-adrenergic antagonist primarily used in clinical settings for the management of tachycardia and hypertension. This article explores its biological activity, pharmacodynamics, clinical applications, and safety profile, drawing from diverse research sources.
1. Pharmacological Profile
Esmolol acts as a selective beta-1 adrenergic receptor blocker, leading to decreased heart rate and myocardial contractility. The pharmacokinetics of esmolol-d7 are similar to its non-deuterated counterpart, with rapid metabolism via esterases in red blood cells, resulting in a swift elimination half-life of approximately 9 minutes .
Table 1: Pharmacokinetic Properties of Esmolol-d7 Hydrochloride
Property | Value |
---|---|
Elimination Half-Life | 9 minutes |
Volume of Distribution | Not Available |
Protein Binding | 55% to human plasma proteins |
Metabolism | Rapid hydrolysis via esterases |
Excretion | <2% unchanged in urine |
Esmolol-d7 exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This blockade reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to a decrease in heart rate and myocardial oxygen demand . The drug's rapid onset and offset of action make it particularly useful in acute clinical scenarios.
3. Clinical Applications
Esmolol is primarily indicated for:
- Management of supraventricular tachyarrhythmias.
- Control of heart rate during surgical procedures.
- Treatment of hypertensive emergencies.
Clinical studies have demonstrated that esmolol effectively reduces heart rates by more than 20% in most patients within minutes of administration. For instance, a multicenter study showed a therapeutic response rate of 72% in patients with tachyarrhythmias when treated with esmolol .
4. Safety and Adverse Effects
While esmolol is generally well tolerated, it can cause adverse effects, predominantly hypotension, which occurs in approximately 12% of patients during infusion . Other reported side effects include dizziness, nausea, and infusion site reactions. Most adverse effects are transient and resolve upon discontinuation or adjustment of the infusion rate.
Table 2: Common Adverse Effects Associated with Esmolol-d7 Hydrochloride
Adverse Effect | Frequency (%) |
---|---|
Hypotension | 12 |
Dizziness | 3 |
Nausea | 7 |
Infusion site reactions | 8 |
5. Case Studies and Research Findings
Several case studies highlight the efficacy of esmolol in various clinical settings:
- A study involving patients undergoing cardiac surgery demonstrated that esmolol effectively maintained heart rates within target ranges with minimal side effects during postoperative recovery .
- In another case series focusing on critically ill patients, esmolol was administered to manage rapid ventricular rates; the results indicated a significant reduction in heart rates without severe hypotensive episodes when titrated correctly .
6. Conclusion
Esmolol-d7 hydrochloride represents an important therapeutic option for the management of acute tachycardia and hypertension due to its rapid onset and short duration of action. Its selective beta-blocking properties provide effective control over heart rate while maintaining a favorable safety profile when monitored appropriately. Future research may further elucidate its applications in various patient populations and clinical scenarios.
Eigenschaften
IUPAC Name |
methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-ODLOEXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.